N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a benzothiadiazine core substituted with a 4-bromophenyl group. The benzothiadiazine ring, characterized by its 1,1-dioxo moiety, confers electron-withdrawing properties and structural rigidity, which are critical for receptor binding and metabolic stability . Its synthesis typically involves regioselective S-alkylation or click chemistry approaches, as seen in related compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S2/c16-10-5-7-11(8-6-10)17-14(20)9-23-15-18-12-3-1-2-4-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWIBEKKFTZZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 2-chloroacetyl chloride to form N-(4-bromophenyl)-2-chloroacetamide. This intermediate is then reacted with 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzothiadiazine ring can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analysis
- Benzothiadiazine vs. Pyridazinone/Triazole Cores: The benzothiadiazine core in the target compound provides greater electron-withdrawing capacity compared to pyridazinone or triazole rings in analogs. This enhances stability and influences receptor binding kinetics. For example, pyridazinone-based compounds (e.g., FPR2 agonists) rely on 6-oxo and methoxybenzyl groups for receptor specificity , whereas the benzothiadiazine core may favor interactions with hydrophobic pockets in FPRs or other targets .
- Sulfanyl vs. Oxadiazole Linkages: Compounds with oxadiazole linkages (e.g., ) exhibit varied bioactivity (e.g., LOX inhibition) but lack the sulfanyl group’s flexibility, which may limit binding to dynamic targets like FPRs .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazine moiety, which is known for its diverse biological activities. The presence of the 4-bromophenyl group is likely to influence its lipophilicity and interaction with biological targets. The structural formula can be represented as:
Key Structural Features
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and biological activity |
| Benzothiadiazine Moiety | Associated with various pharmacological effects |
| Acetamide Functional Group | Contributes to the overall reactivity |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl compounds found that halogenated derivatives showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Antimicrobial Efficacy
| Compound | Gram-positive Activity | Gram-negative Activity | Yeast Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |
| N-(4-bromophenyl)-2-chloroacetamide | Moderate | Low | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Studies have shown that benzothiadiazine derivatives can inhibit tumor growth by targeting specific receptors involved in cell proliferation. For instance, biodistribution studies using radiolabeled compounds have demonstrated high affinity for sigma receptors, which are implicated in cancer cell signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt cell wall integrity in bacteria.
- Receptor Modulation : Interaction with sigma receptors can alter signaling pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy Assessment
In a study assessing the antimicrobial efficacy of various chloroacetamides, it was found that those with brominated phenyl groups exhibited enhanced penetration through bacterial membranes due to their lipophilic nature. This study highlighted the importance of substituent positioning on the phenyl ring for optimizing antimicrobial activity .
Study 2: Anticancer Activity via Sigma Receptor Modulation
A series of experiments involving tumor xenografts in mice demonstrated that compounds like this compound could selectively target sigma receptors, resulting in improved tumor-to-background ratios during imaging studies . This suggests potential applications in cancer diagnostics and therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiazin-3-yl)sulfanyl]acetamide?
- Methodological Answer : A multi-step synthesis can be adapted from analogous acetamide derivatives. For example:
Sulfanyl Acetamide Core : React 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol with chloroacetamide derivatives in a nucleophilic substitution reaction using a base (e.g., K₂CO₃) in dry DMF at 60–80°C for 6–8 hours .
Bromophenyl Coupling : Introduce the 4-bromophenyl group via a Buchwald-Hartwig amination or Ullmann-type coupling, using CuI or Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/DMF under reflux .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the sulfanyl linkage (δ ~3.8–4.2 ppm for –S–CH₂–) and aromatic protons (δ ~7.2–7.8 ppm for bromophenyl) .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or SHELXL) resolves bond lengths/angles. For example, validate the 1,2,4-benzothiadiazine-dioxo moiety (S–O bonds: ~1.43–1.45 Å) and planarity of the aromatic systems .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved for this compound?
- Methodological Answer :
Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Check for non-merohedral twinning via R-factor discrepancies .
Thermal Motion : Apply anisotropic displacement parameters (ADPs) to atoms showing high Ueq values. Exclude disordered regions (e.g., solvent molecules) using PART/EXYZ instructions .
Hydrogen Bonding : Validate intermolecular interactions (e.g., C–H⋯O) by comparing observed vs. calculated distances (e.g., 2.8–3.2 Å) and angles (110–150°) .
- Case Study : In analogous structures, torsion angles (e.g., O–N–C–C deviations of ~16–17°) resolved planarity disputes in nitro-substituted benzothiadiazines .
Q. What methodological challenges arise in evaluating this compound’s bioactivity (e.g., anti-HIV or antimicrobial)?
- Methodological Answer :
- Assay Design :
Cell-Based Assays : Use MT-4 or TZM-bl cells for HIV-1 inhibition (IC₅₀ determination via luciferase reporter gene assays). Include nevirapine as a positive control .
Cytotoxicity : Measure CC₅₀ in parallel (e.g., using MTT assays on HEK-293 cells) to calculate selectivity indices (SI = CC₅₀/IC₅₀) .
- Data Validation :
- False Positives : Pre-treat compounds with glutathione to rule out thiol-reactive artifacts.
- DMSO Solubility : Ensure ≤0.1% DMSO in assays to avoid solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
